

# Pharmacological Profile of TCS 1102: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

TCS 1102, also known as DORA-1, is a potent, dual orexin receptor antagonist (DORA) with high affinity for both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2] The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, is a key regulator of wakefulness, arousal, and other physiological processes.[3][4] By antagonizing both orexin receptors, TCS 1102 effectively modulates the orexin signaling pathway, leading to the promotion of sleep and a reduction in anxiety-like behaviors. This document provides a comprehensive overview of the pharmacological profile of TCS 1102, including its binding affinity, functional activity, and in vivo effects, presented in a format designed for scientific and research professionals.

## **Core Pharmacological Data**

The pharmacological activity of **TCS 1102** has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

## **In Vitro Activity**

The in vitro potency of **TCS 1102** is defined by its high binding affinity for both human orexin receptors and its ability to inhibit their function in cellular assays.

Table 1: In Vitro Binding Affinity and Functional Antagonism of TCS 1102



Parameter	Receptor	Value (nM)	Assay Description
Binding Affinity (Ki)	Human OX1R	3	Displacement of [3H]- TCS-1102 in CHO cells expressing hOX1R.[1]
Human OX2R	0.2	Displacement of a [3H]-pyrrolylphenyl analog in CHO cells expressing hOX2R.[1] [5]	
Functional Antagonism (IC50)	Human OX1R	17	Inhibition of calcium mobilization in CHO cells transfected with hOX1R.[1]
Human OX2R	4	Inhibition of calcium mobilization in CHO cells transfected with hOX2R.[1]	

# In Vivo Activity & Pharmacokinetics

In vivo studies in rodent models have demonstrated the physiological effects of **TCS 1102** on sleep, anxiety, and orexin-induced behaviors, as well as its pharmacokinetic properties.

Table 2: In Vivo Efficacy of TCS 1102 in Rats



Effect	Species	Dose	Route of Administration	Observations
Promotion of Sleep	Rat	50-100 mg/kg	p.o.	Promotes sleep. [1]
Reduction of Fear/Anxiety	Rat	10-20 mg/kg	i.p.	Decreases fear and anxiety.[1][6]
Inhibition of Locomotion	Rat	15, 50, 100 mg/kg	i.p.	Inhibits ADL- orexin B peptide- induced locomotion by 56%, 74%, and 100%, respectively.[1]

Table 3: Pharmacokinetic Profile of TCS 1102 in Rats

Parameter	Dose	Route of Administration	Value	Time Point
Brain Concentration	100 mg/kg	i.p.	2.37 μΜ	3 hours post- dose
Plasma Concentration	100 mg/kg	i.p.	3.50 μΜ	3 hours post- dose
Cmax	50 mg/kg	p.o.	1.21 μΜ	-
AUC(0-24h)	50 mg/kg	p.o.	6.8 μM·h	-
Cmax	100 mg/kg	p.o.	3.01 μΜ	-
AUC(0-24h)	100 mg/kg	p.o.	12.5 μM·h	-

# Mechanism of Action: Orexin Receptor Signaling Pathway

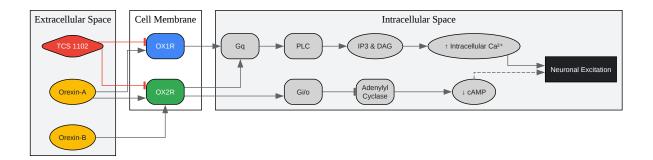




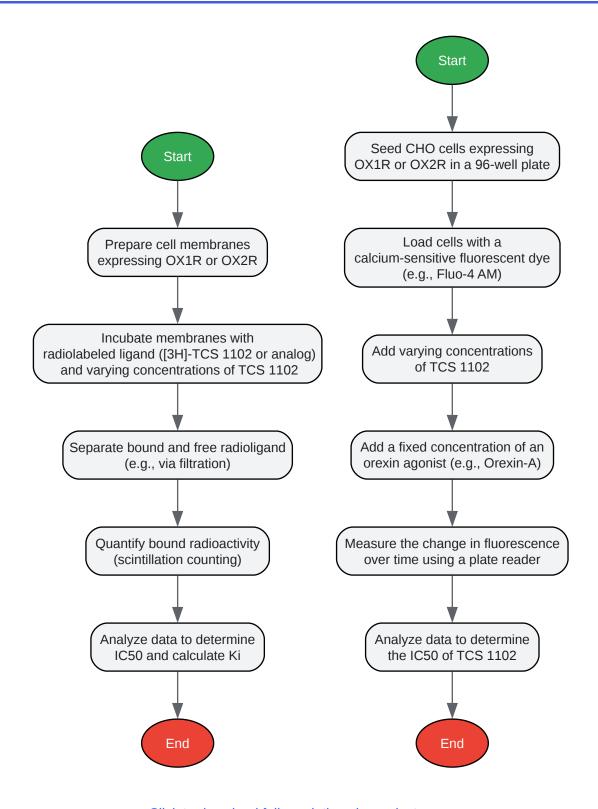


TCS 1102 functions as a competitive antagonist at both OX1 and OX2 receptors. These are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A or orexin-B), activate downstream signaling cascades. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in a rise in intracellular calcium. OX2R can couple to both Gq and Gi/o proteins, thereby influencing both calcium mobilization and adenylyl cyclase activity. By blocking the binding of orexins, TCS 1102 prevents the activation of these signaling pathways, thus inhibiting the excitatory effects of the orexin system.









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